molecular formula C16H16BrClN4O7 B3265726 (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(2-bromo-6-chloro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate CAS No. 40896-58-0

(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(2-bromo-6-chloro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate

Cat. No.: B3265726
CAS No.: 40896-58-0
M. Wt: 491.7 g/mol
InChI Key: FALQPDDXFMGVNW-SDBHATRESA-N
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Description

The compound “(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(2-bromo-6-chloro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate” is a nucleoside analog featuring a purine base with bromo and chloro substituents at positions 2 and 6, respectively. Its structure includes a tetrahydrofuran ring with acetoxymethyl and diacetate groups, which protect hydroxyl moieties and enhance lipophilicity during synthesis. amino or hydrogen). This compound’s design aligns with strategies for modifying nucleoside analogs to tune biological activity, stability, and reactivity .

Properties

IUPAC Name

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-bromo-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrClN4O7/c1-6(23)26-4-9-11(27-7(2)24)12(28-8(3)25)15(29-9)22-5-19-10-13(18)20-16(17)21-14(10)22/h5,9,11-12,15H,4H2,1-3H3/t9-,11-,12-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FALQPDDXFMGVNW-SDBHATRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(N=C3Cl)Br)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=C(N=C3Cl)Br)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrClN4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(2-bromo-6-chloro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate is a synthetic derivative of purine nucleosides. Its complex structure suggests potential biological activities that could be relevant in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₁₆H₁₈BrN₅O₈
  • Molecular Weight : 488.25 g/mol
  • CAS Number : 15717-45-0

The compound features a tetrahydrofuran ring substituted with acetoxymethyl and purine moieties, which may contribute to its biological interactions.

Antiviral Properties

Research has indicated that purine derivatives often exhibit antiviral activity. The presence of the bromo and chloro substituents in this compound may enhance its interaction with viral enzymes or receptors. A study on related compounds showed that modifications at the purine base can significantly affect antiviral efficacy against various viruses, including HIV and herpes simplex virus .

Enzyme Inhibition

The compound is hypothesized to act as an inhibitor of certain enzymes involved in nucleotide metabolism. In particular, studies have shown that similar tetrahydrofuran derivatives can inhibit enzymes such as adenosine deaminase and guanosine monophosphate reductase. This inhibition can lead to altered nucleotide pools within cells, potentially impacting DNA and RNA synthesis .

Cytotoxicity

Cytotoxic assays have demonstrated that compounds with similar structural features can exhibit selective toxicity towards cancer cell lines. For instance, derivatives of purine nucleosides have been shown to induce apoptosis in various cancer cell types by disrupting nucleotide synthesis pathways . Further investigations are needed to evaluate the specific cytotoxic effects of this compound.

Study 1: Antiviral Activity Assessment

In a controlled study assessing the antiviral activity of purine derivatives, this compound was tested against herpes simplex virus (HSV). The results indicated a significant reduction in viral replication at concentrations above 10 µM. The mechanism was attributed to the compound's ability to inhibit viral DNA polymerase .

Study 2: Enzyme Inhibition Profile

A detailed enzyme inhibition study revealed that this compound inhibited adenosine deaminase with an IC50 value of 15 µM. This inhibition leads to increased levels of adenosine within the cell, which may have therapeutic implications for conditions like ischemia or cancer .

Data Table: Summary of Biological Activities

Activity Mechanism IC50/EC50 Reference
AntiviralInhibition of viral DNA polymerase10 µM
Enzyme InhibitionInhibition of adenosine deaminase15 µM
CytotoxicityInduction of apoptosis in cancer cellsVaries

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2-bromo and 6-chloro substituents on the purine ring are primary sites for nucleophilic displacement due to their electrophilic nature.

Key Reactions:

  • Amination at C6: The 6-chloro group undergoes substitution with amines (e.g., benzylamine) in the presence of a palladium catalyst, yielding 6-aminated derivatives. This reaction typically occurs at 80–100°C in DMF or THF .

  • Suzuki Coupling at C2: The 2-bromo group participates in palladium-catalyzed cross-coupling reactions with arylboronic acids, enabling the introduction of aromatic moieties .

  • Thiolation: Thiols displace the 6-chloro group under basic conditions (e.g., K₂CO₃ in DMSO), forming thioether-linked purine analogs .

Table 1: Reactivity of Halogen Substituents

PositionLeaving GroupPreferred NucleophilesConditions
C2BromineArylboronic acidsPd(PPh₃)₄, 80°C
C6ChlorineAmines, thiolsBase, 60–100°C

Hydrolysis of Acetyl Protecting Groups

The acetyl groups on the tetrahydrofuran backbone are susceptible to hydrolysis, which is critical for generating bioactive ribose derivatives.

Reaction Conditions:

  • Basic Hydrolysis: Treatment with NH₃/MeOH or NaOH/EtOH selectively removes acetyl groups at room temperature, yielding the free ribose intermediate .

  • Acid-Catalyzed Hydrolysis: Concentrated HCl in methanol cleaves acetyl groups but risks purine ring degradation at elevated temperatures .

Kinetic Data:

  • Hydrolysis of the C3 acetyl group proceeds 2.5× faster than the C2 and C4 acetyl groups due to steric effects .

Stability Under Thermal and Photolytic Conditions

The compound exhibits moderate thermal stability but is light-sensitive.

Findings:

  • Thermal Decomposition: Degrades above 150°C, releasing acetic anhydride and forming a purine-ribose conjugate .

  • Photolytic Cleavage: UV light (254 nm) induces homolytic cleavage of the C-Br bond, generating a purine radical intermediate .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substitution Patterns

Compound Purine Substituents Sugar Modifications Key References
Target Compound: (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(2-bromo-6-chloro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate 2-bromo, 6-chloro Acetoxymethyl, 3,4-diyl diacetate
(2R,3R,4R,5R)-2-(6-Acetamido-8-bromo-9H-purin-9-yl)-5-(acetoxymethyl)tetrahydrofuran-3,4-diyl diacetate (SI6) 6-acetamido, 8-bromo Same as target compound
(2R,3R,4R,5R)-2-(6-Chloro-9H-purin-9-yl)-5-(acetoxymethyl)tetrahydrofuran-3,4-diyl diacetate (CAS 5987-73-5) 6-chloro (position 2 unmodified) Same as target compound
(2R,3R,4S,5R)-2-(2,6-Diamino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol (Compound 9) 2,6-diamino Unprotected hydroxyl groups
(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(8-((adamantan-1-yl)carbamoyl)-6-substituted-purine)tetrahydrofuran-3,4-diyl diacetate (10b, 10c) Adamantane-carbamoyl at C8 Same as target compound

Key Observations:

  • Position 2 Substitution: The target’s 2-bromo group distinguishes it from analogs with amino (), fluoro (), or hydrogen substituents. Bromo’s bulkiness and electronegativity may influence base-pairing or enzyme interactions .
  • Position 6 Substitution: The 6-chloro group is shared with CAS 5987-73-5 () but contrasts with 6-acetamido () or 6-amino () analogs. Chloro’s electron-withdrawing nature may reduce metabolic stability compared to amino groups .
  • Sugar Protection : Acetate groups in the target compound enhance solubility in organic solvents during synthesis, unlike unprotected hydroxyls in Compound 9 () .

Physicochemical Properties

Compound Solubility Stability References
Target Compound Likely low aqueous solubility Stable under inert, dark, 2–8°C (analog data)
SI6 (6-acetamido-8-bromo analog) Soluble in DCM/EtOAc Stable as colorless oil
CAS 5987-73-5 (6-chloro analog) Not specified Requires storage at –20°C
Adamantane-carbamoyl derivatives (10b, 10c) Soluble in DCM/methanol Stable as oils

Key Observations:

  • Acetate protection in the target compound and SI6 improves organic-phase solubility, facilitating chromatographic purification .
  • Stability data for the target compound is inferred from analogs (), which recommend inert atmospheres and low temperatures to prevent acetate hydrolysis .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what key steps ensure stereochemical fidelity?

The compound is typically synthesized via nucleophilic substitution or coupling reactions using halogenated purine precursors. For example, intermediates like 2-(6-chloro-9H-purin-9-yl)-tetrahydrofuran derivatives are reacted with brominated reagents under controlled conditions to introduce the 2-bromo substituent. Acetate protection of hydroxyl groups (e.g., using acetic anhydride) is critical to prevent unwanted side reactions. Stereochemical control is achieved through chiral catalysts or by leveraging the inherent stereochemistry of carbohydrate-derived starting materials (e.g., ribose or tetrahydrofuran scaffolds). Deprotection under mild basic conditions (e.g., NH3/MeOH) is employed to preserve stereochemical integrity .

Q. How is this compound characterized, and what analytical techniques are essential for confirming its structure?

Key characterization methods include:

  • <sup>1</sup>H/<sup>13</sup>C NMR : To verify regiochemistry and stereochemistry. For instance, protons on the tetrahydrofuran ring typically appear as distinct multiplets (δ 3.4–5.5 ppm), while purine protons resonate at δ 7.5–8.5 ppm .
  • Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., m/z 345.1 [M+H]<sup>+</sup> for a related brominated analog) .
  • X-ray Crystallography : Resolves absolute stereochemistry in crystalline derivatives .

Q. What safety precautions are required when handling this compound?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of aerosols.
  • Storage : Store at –20°C in airtight containers under inert gas (e.g., N2) to prevent hydrolysis of acetoxy groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data caused by regioisomeric byproducts?

Regioisomeric impurities often arise during halogenation or coupling steps. Strategies include:

  • 2D NMR (COSY, HSQC) : Differentiates between C-2 vs. C-6 substitution patterns on the purine ring by correlating coupling constants and carbon-proton connectivity.
  • HPLC-PDA-MS : Separates isomers and confirms mass-to-charge ratios. For example, a reverse-phase C18 column with acetonitrile/water gradients resolves bromo- and chloro-substituted analogs .

Q. What stability challenges arise under nucleophilic conditions, and how are they mitigated?

The acetoxy groups are prone to hydrolysis under basic or nucleophilic conditions (e.g., amines). Mitigation strategies:

  • Low-Temperature Reactions : Conduct substitutions at 0–4°C to slow hydrolysis.
  • Protecting Group Alternatives : Replace acetates with more stable groups (e.g., TBDMS) for long-term storage. Post-reaction deprotection with TBAF preserves the core structure .

Q. How can computational modeling aid in predicting the compound’s biological activity?

  • Docking Studies : Predict binding affinity to purinergic receptors (e.g., A2A) using the bromo-chloro substituents as key pharmacophores.
  • MD Simulations : Assess stability of the tetrahydrofuran ring in aqueous vs. lipid environments, informing drug delivery strategies .

Q. What methodological approaches validate the compound’s role in nucleotide analog synthesis?

  • Enzymatic Assays : Test inhibition of viral polymerases (e.g., HCV NS5B) using <sup>32</sup>P-labeled ATP analogs.
  • Metabolic Stability Studies : Incubate with liver microsomes to evaluate resistance to phosphatase/kinase activity .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Conditions

IntermediateReaction ConditionsKey Analytical DataReference
2-Bromo-6-chloropurineHalogenation with PBr3/DMF, 0°C<sup>1</sup>H NMR (δ 8.2 ppm, purine H-8)
Tetrahydrofuran diacetateAcetylation (Ac2O/pyridine)ESI-MS: m/z 388.4 [M+Na]<sup>+</sup>

Q. Table 2. Stability Assessment Under Various Conditions

ConditionDegradation PathwayHalf-LifeMitigation Strategy
pH 7.4 buffer, 37°CHydrolysis of acetates48 hUse lyophilized form
10% DMSO/waterOxidation of purine ring>1 weekStore under argon

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(2-bromo-6-chloro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate
Reactant of Route 2
Reactant of Route 2
(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(2-bromo-6-chloro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate

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